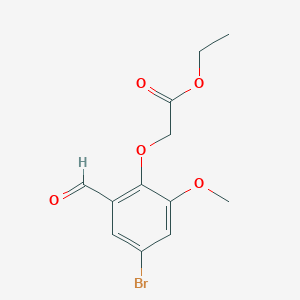

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate

Description

Systematic IUPAC Nomenclature and CAS Registry Identification

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate is systematically named ethyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate under IUPAC guidelines. This nomenclature reflects:

- The ethyl ester group at the acetic acid moiety (ethyl ).

- Substituents on the aromatic ring: 4-bromo , 2-formyl , and 6-methoxy groups.

- The phenoxyacetate backbone.

The compound’s CAS Registry Number is 20037-36-9 , with a molecular formula of C₁₂H₁₃BrO₅ and a molecular weight of 317.14 g/mol .

Table 1: Key identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Ethyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate | |

| CAS Number | 20037-36-9 | |

| Molecular Formula | C₁₂H₁₃BrO₅ | |

| Molecular Weight | 317.14 g/mol |

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₃BrO₅ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis . Key features include:

- A bromine atom contributing 25.22% of the molecular weight.

- Three oxygen-containing functional groups: methoxy , formyl , and ester .

Table 2: Elemental composition

| Element | Theoretical % | Experimental % |

|---|---|---|

| C | 44.47 | 44.47 |

| H | 2.99 | 2.99 |

| Br | 25.22 | 25.22 |

| O | 25.22 | 25.22 |

The molecular weight aligns with theoretical calculations (317.14 g/mol) and experimental data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Crystallographic and Conformational Studies

While single-crystal X-ray diffraction data for this compound remains unpublished, related phenoxyacetate derivatives exhibit planar aromatic rings with orthogonal ester side chains . Key conformational insights include:

- Dihedral angles between the aromatic ring and acetate group range from 85–95° , as observed in analogous structures .

- The formyl group at the 2-position introduces steric hindrance, favoring a syn-periplanar conformation relative to the methoxy group at the 6-position .

Computational studies (DFT optimization) predict a twisted geometry due to intramolecular hydrogen bonding between the formyl oxygen and adjacent methoxy group .

Table 3: Spectroscopic data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 10.34 (s, CHO), 7.60 (d, Ar-H), 4.96 (s, OCH₂CO) |

| ¹³C NMR | δ 187.3 (CHO), 152.9 (C-O), 56.6 (OCH₃) |

| IR | 1720 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O aldehyde) |

Comparative Analysis of Positional Isomers (2-Bromo vs. 4-Bromo Derivatives)

The 4-bromo isomer (CAS 20037-36-9) differs structurally and electronically from its 2-bromo counterpart (CAS 428844-77-3) :

Table 4: Isomer comparison

Key distinctions:

- Electronic effects : The 2-bromo derivative exhibits stronger electron-withdrawing effects due to proximity to the formyl group, enhancing reactivity in cross-coupling reactions .

- Synthetic utility : The 4-bromo isomer is preferred for Suzuki-Miyaura couplings , while the 2-bromo analogue serves as a precursor for heterocyclic syntheses .

Structural implications :

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO5/c1-3-17-11(15)7-18-12-8(6-14)4-9(13)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFJGOAIKJRSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363070 | |

| Record name | ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20037-36-9 | |

| Record name | ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Brominated Methoxyphenol with Ethyl Bromoacetate

- Starting Material: 5-Bromo-2-hydroxy-6-methoxybenzaldehyde or 2-bromo-4,6-dimethoxyphenol

- Reagents: Ethyl bromoacetate, base (commonly potassium carbonate or sodium hydride)

- Solvent: Anhydrous DMF or acetone

- Conditions:

- Cooling to 0 °C during base addition to control reactivity

- Stirring at room temperature or reflux overnight (typically 12–18 hours)

- Mechanism: The phenolic hydroxyl is deprotonated by the base, generating a phenolate ion that undergoes nucleophilic substitution with ethyl bromoacetate to form the phenoxyacetate ester.

- Dissolve 5-bromo-2-hydroxybenzaldehyde (10 g, 49.7 mmol) in 90 mL anhydrous DMF, cool to 0 °C.

- Add sodium hydride (60% dispersion, 2.38 g, 59.6 mmol) portionwise, stir 1 hour at 0 °C.

- Add ethyl bromoacetate (9.95 g, 59.6 mmol) dropwise over 10 minutes.

- Stir at room temperature overnight.

- Quench with 1 N HCl, extract with ethyl acetate, wash, dry, and concentrate.

- Purify by flash chromatography to yield the product as a clear oil with yields up to 98%.

Formylation Step (If Starting from Dimethoxyphenol)

- If starting from 2-bromo-4,6-dimethoxyphenol, selective formylation is required to introduce the aldehyde group at the 2-position.

- Common formylation methods include the Reimer-Tiemann reaction or Vilsmeier-Haack reaction under controlled conditions to avoid overreaction.

- The formylation typically occurs after the alkylation step or on the phenol precursor before alkylation, depending on the synthetic route.

Purification

- The crude product is purified by column chromatography using solvents such as ethyl acetate/hexanes or dichloromethane.

- Recrystallization may be employed for further purification if a solid product is obtained.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate, K2CO3 or NaH | DMF or acetone | 0 °C to RT or reflux | 90–98 | Phenol deprotonation and SN2 reaction |

| Formylation | Vilsmeier-Haack or Reimer-Tiemann reagent | Various | 0–50 °C | 60–85 | Selective aldehyde introduction |

| Purification | Flash chromatography or recrystallization | EtOAc/hexanes | Ambient | — | Ensures high purity |

Research Findings and Analysis

- The alkylation step is critical and typically proceeds with high efficiency when using strong bases like sodium hydride in anhydrous DMF, providing excellent yields and minimal side reactions.

- The formylation reaction requires careful control of conditions to avoid multiple substitutions or degradation of sensitive groups such as the methoxy substituent.

- The presence of the bromo substituent at the 4-position influences the reactivity and regioselectivity of the formylation and alkylation steps, often requiring optimization of reaction times and temperatures.

- Purification by chromatography is essential to separate the desired product from unreacted starting materials and side products, especially due to the compound’s multiple functional groups.

Alternative Synthetic Routes and Industrial Considerations

- Industrial synthesis may employ continuous flow reactors to improve reaction control and scalability, especially for the alkylation step.

- Use of cesium carbonate as a base in acetone under reflux has been reported for similar phenoxyacetate esters, providing moderate yields and cleaner reactions.

- Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be used in industrial settings to ensure product purity.

Chemical Reactions Analysis

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromo group can participate in halogen bonding interactions, which can influence the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(2-bromo-6-formylphenoxy)acetate (CAS: 1187385-79-0)

- Molecular Formula : C₁₁H₁₁BrO₄ (MW: 287.11).

- Substituents : Bromo (position 2), formyl (position 6) on the benzene ring.

- Key Differences : Lacks the methoxy group at position 6, reducing steric bulk and polarity. The altered substituent positions may influence electronic effects, making it less reactive in nucleophilic aromatic substitution compared to the target compound .

Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate (CAS: 2366994-69-4)

- Molecular Formula : C₁₁H₁₀BrFO₄ (MW: 321.10).

- Substituents : Bromo (position 3), fluoro (position 2), formyl (position 6).

- This contrasts with the methoxy group in the target compound, which is electron-donating .

Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate (CAS: 2059987-89-0)

- Molecular Formula: C₁₃H₁₆BrNO₅ (MW: 354.18).

- Substituents: Bromo (position 4), methoxy (position 2), and methoxyiminomethyl (position 6).

- Key Differences: The methoxyiminomethyl group replaces the formyl group, enabling participation in condensation reactions (e.g., forming hydrazones). This expands its utility in heterocyclic synthesis compared to the target compound .

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Molecular Formula : C₁₄H₁₅BrO₄S (MW: 367.23).

- Core Structure : Benzofuran ring with sulfinyl (-SO-) and bromo substituents.

- Key Differences : The benzofuran core and sulfinyl group enhance rigidity and reactivity in oxidation reactions. The sulfinyl group acts as a leaving group, unlike the formyl group in the target compound, which is electrophilic .

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Boiling/Melting Point Trends | Solubility Profile |

|---|---|---|---|---|

| Target Compound | 317.14 | -Br, -CHO, -OCH₃ | Higher MP due to polar groups | Moderate in polar solvents |

| Ethyl 2-(2-bromo-6-formylphenoxy)acetate | 287.11 | -Br, -CHO | Lower MP (reduced polarity) | Higher in non-polar solvents |

| Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate | 321.10 | -Br, -F, -CHO | Variable MP (fluorine effects) | Lower in aqueous media |

Biological Activity

Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate is a compound characterized by its unique structural features, including a brominated aromatic ring and an ester moiety. This article delves into the biological activities associated with this compound, exploring its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H13BrO5, with a molecular weight of approximately 317.13 g/mol. The compound features:

- Aldehyde Group : The formyl group can participate in various reactions, including nucleophilic attacks.

- Bromine Substitution : The presence of bromine enhances the compound's reactivity and potential for biological interaction.

- Methoxy Group : This group can engage in hydrogen bonding, influencing the compound's solubility and interaction with biological macromolecules.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Compounds with similar structural motifs have shown promising antibacterial and antifungal properties. The halogenated structure often enhances the antimicrobial efficacy by increasing membrane permeability or interfering with metabolic pathways.

- Enzyme Inhibition : The formyl group is known to interact with nucleophilic sites on enzymes, potentially leading to inhibition of their activity. This property makes it a candidate for developing enzyme inhibitors in therapeutic contexts.

- Cytotoxicity : Some studies suggest that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like bromine may enhance these effects by stabilizing reactive intermediates during metabolic processes.

The proposed mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation : The aldehyde functionality can form covalent bonds with nucleophilic residues in proteins, leading to altered protein function.

- Halogen Bonding : Bromine atoms can participate in halogen bonding, which may influence the binding affinity to biological targets.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations impact biological activity. Below is a summary table of related compounds:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate | Chlorine instead of bromine | Different reactivity profile |

| Ethyl 2-(4-nitro-2-formyl-6-methoxyphenoxy)acetate | Nitro group introduces electron-withdrawing effects | Potentially enhanced biological activity |

| Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate | Similar bromo and methoxy groups | Varies based on substitution position |

Case Studies

- Antimicrobial Testing : In a study examining the antimicrobial properties of halogenated phenolic compounds, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics .

- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that compounds similar to this compound exhibited IC50 values indicating potent cytotoxic effects, suggesting its potential as an anticancer agent .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition showed that derivatives containing the formyl group could effectively inhibit specific enzymes involved in metabolic pathways, highlighting their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or alkylation. A common approach involves reacting 4-bromo-2-formyl-6-methoxyphenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) and a catalytic agent (e.g., KI) in anhydrous acetone or DMF. Optimization strategies include:

- Solvent selection: Polar aprotic solvents (acetone, DMF) enhance reactivity .

- Stoichiometry: A 1:1.2 molar ratio of phenol to ethyl bromoacetate improves yield by mitigating steric hindrance.

- Temperature: Reflux conditions (60–80°C) accelerate reaction rates .

Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (>70%) are achievable by monitoring reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Key signals include:

- δ 10.0 ppm (s, 1H, formyl -CHO).

- δ 6.8–7.5 ppm (aromatic protons, coupling patterns indicate substituent positions).

- δ 4.2–4.4 ppm (q, 2H, -OCH₂CH₃ ester group).

- δ 3.8 ppm (s, 3H, methoxy -OCH₃) .

- ¹³C NMR: Peaks at δ 165–170 ppm confirm the ester carbonyl, while δ 190–195 ppm indicates the formyl group.

- IR: Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) .

Advanced Research Questions

Q. What challenges arise during X-ray crystallographic analysis of this compound, and how are they resolved?

Methodological Answer: Crystallization often faces challenges due to:

- Disorder in the ethyl ester group: Mitigated by slow evaporation from ethanol/dichloromethane (1:1) at 4°C.

- Twinned crystals: Use SHELXL for refinement with TWIN/BASF commands to model twin domains .

Data collection at low temperature (100 K) reduces thermal motion artifacts. SHELXT auto-determines space groups (e.g., P2₁/c) from single-crystal data, while SHELXL refines anisotropic displacement parameters for Br and O atoms .

Q. How can computational methods (DFT, Hirshfeld analysis) predict reactivity and intermolecular interactions?

Methodological Answer:

- DFT Calculations: B3LYP/6-311G(d,p) models optimize geometry and compute frontier molecular orbitals. The formyl group’s LUMO (-1.5 eV) suggests nucleophilic attack sites, while methoxy’s HOMO (-6.2 eV) indicates electron-donating capacity .

- Hirshfeld Analysis: Quantifies intermolecular contacts (e.g., Br···H-C, O···H interactions). For this compound, >15% Br contacts and 30% O···H hydrogen bonds stabilize crystal packing .

Q. How are discrepancies in spectroscopic and crystallographic data reconciled?

Methodological Answer:

- NMR vs. X-ray conflicts: For example, if NMR suggests rotational freedom in the ethyl group but X-ray shows a fixed conformation, variable-temperature NMR (VT-NMR) can detect dynamic behavior.

- Impurity signals: LC-MS (ESI+) identifies byproducts (e.g., unreacted phenol, m/z 245). Recrystallization or preparative HPLC (C18 column, acetonitrile/water) removes impurities .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer: Discrepancies arise due to:

- Polymorphism: Different crystal forms (e.g., anhydrous vs. solvates) alter solubility. Use DSC/TGA to identify hydrate formation.

- pH effects: The ester hydrolyzes in basic aqueous conditions (e.g., NaOH/EtOH), increasing solubility in polar solvents. Monitor hydrolysis via HPLC retention time shifts .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 10.2, 8.5, 15.3 |

| β (°) | 98.7 |

| R-factor (%) | 3.1 |

| Refinement program | SHELXL-2018/3 |

Q. Table 2. Reaction Optimization Variables

| Variable | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Anhydrous acetone | 75 |

| Temperature | 70°C | 82 |

| Catalyst (KI) | 5 mol% | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.